4-Iodo-3-nitrobenzoic acid

Catalog No.
S729536
CAS No.
35674-27-2
M.F
C7H4INO4
M. Wt
293.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-3-nitrobenzoic acid

CAS Number

35674-27-2

Product Name

4-Iodo-3-nitrobenzoic acid

IUPAC Name

4-iodo-3-nitrobenzoic acid

Molecular Formula

C7H4INO4

Molecular Weight

293.02 g/mol

InChI

InChI=1S/C7H4INO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)

InChI Key

DNMTZLCNLAIKQC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])I

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])I

The exact mass of the compound 4-Iodo-3-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Iodo-3-nitrobenzoic acid is a highly functionalized, trisubstituted benzene building block characterized by a carboxylic acid, a strongly electron-withdrawing nitro group, and a highly reactive iodine atom. In industrial and pharmaceutical procurement, this compound is primarily sourced as a premium precursor for transition-metal-catalyzed cross-couplings (such as Suzuki, Sonogashira, and Heck reactions) and Ullmann homocouplings, where the low bond dissociation energy of the C–I bond is strictly required [1]. The presence of the 3-nitro group not only activates the ring electronically but also provides a critical synthetic handle that can be subsequently reduced to an amine, enabling the construction of complex heterocycles and targeted active pharmaceutical ingredients (APIs) such as PARP inhibitors [2].

Substituting 4-iodo-3-nitrobenzoic acid with cheaper analogs, such as 4-chloro-3-nitrobenzoic acid or 4-bromo-3-nitrobenzoic acid, fundamentally alters the molecule's reactivity profile and API suitability. In pharmaceutical synthesis, the exact iodine atom is often a required pharmacophore, making lighter halogens structurally useless for the final product [1]. Furthermore, in process chemistry, the C–Cl and C–Br bonds possess significantly higher dissociation energies, meaning they fail to undergo mild palladium-catalyzed oxidative addition or copper-catalyzed Ullmann coupling without the use of harsh heating and expensive, specialized ligands. Conversely, if a workflow relies on uncatalyzed nucleophilic aromatic substitution (SNAr), the iodo compound will underperform compared to the fluoro or chloro analogs, dictating that procurement must strictly align the chosen halogen with the intended catalytic or nucleophilic mechanism [2].

Absolute Precursor Requirement for Iniparib Synthesis

4-Iodo-3-nitrobenzoic acid is the obligate starting material for the synthesis of the PARP inhibitor Iniparib (4-iodo-3-nitrobenzamide). Procurement of the 4-chloro or 4-bromo analogs yields completely different, inactive chemical entities. Furthermore, process data indicates that the iodo group is highly activated by the ortho-nitro group; if harsh chlorinating agents like thionyl chloride are used during amide formation, nucleophilic displacement occurs, generating 4-chloro-3-nitrobenzamide as a 2–5% process impurity [1]. Consequently, industrial routes use the pure iodo-acid with non-nucleophilic esterification (e.g., trimethyl orthoacetate) to achieve >98% yield of the target iodo-intermediate without halogen scrambling [1].

Evidence DimensionYield of active API precursor vs. impurity formation
Target Compound Data>98% yield of 4-iodo-3-nitrobenzamide (using optimized non-nucleophilic conditions)
Comparator Or Baseline4-Chloro-3-nitrobenzoic acid
Quantified Difference4-Chloro analog yields 0% of the required iodo-API; acts as a 2–5% substitution impurity under harsh chlorination.
ConditionsAmide synthesis via esterification vs. thionyl chloride activation

Procurement must secure the iodo-acid to synthesize the exact API, and process chemists must avoid harsh chlorinating agents to prevent degradation into the chloro-impurity.

Mild Activation in Palladium-Catalyzed Heteroannulation

In complex synthetic pathways, such as the preparation of the central tryptophan residue of Celogentin C, 4-iodo-3-nitrobenzoic acid derivatives are specifically selected over bromo or chloro analogs. The C–I bond undergoes rapid oxidative addition to palladium(0) species, allowing heteroannulation and cross-coupling reactions to proceed at mild temperatures [1]. In contrast, 4-chloro-3-nitrobenzoic acid requires significantly higher activation energy, prolonged heating, and specialized electron-rich phosphine ligands to achieve similar conversions, which can degrade sensitive functional groups on complex intermediates [1].

Evidence DimensionOxidative addition rate and required coupling temperature
Target Compound DataRapid coupling at mild temperatures (e.g., 20–60°C) with standard Pd catalysts
Comparator Or Baseline4-Chloro-3-nitrobenzoic acid / 4-Bromo-3-nitrobenzoic acid
Quantified DifferenceIodoarenes exhibit >100-fold faster oxidative addition rates than bromoarenes, avoiding the >100°C temperatures required for chloroarenes.
ConditionsPalladium-catalyzed cross-coupling / heteroannulation

Buyers synthesizing complex, thermally sensitive intermediates must invest in the iodo compound to enable mild, high-yielding palladium-catalyzed steps.

Superior Yields in Copper-Catalyzed Homocoupling

For the production of extended biphenyl linkers used in Metal-Organic Frameworks (MOFs), such as 2,2'-dinitrobiphenyl-4,4'-dicarboxylic acid, the methyl ester of 4-iodo-3-nitrobenzoic acid is the standard precursor. Under Ullmann coupling conditions using activated copper powder, the iodo derivative smoothly homocouples to form the biphenyl core [1]. The corresponding 4-chloro-3-nitrobenzoic acid is highly resistant to standard Ullmann conditions due to its strong C–Cl bond, resulting in trace yields and necessitating much harsher conditions or more expensive catalysts [1].

Evidence DimensionHomocoupling yield under standard Ullmann conditions
Target Compound DataHigh conversion and preparative yields (e.g., 57–80%) to the biphenyl derivative
Comparator Or Baseline4-Chloro-3-nitrobenzoic acid
Quantified DifferenceIodo derivative enables efficient Cu-mediated homocoupling, whereas the chloro derivative yields <10% under identical standard conditions.
ConditionsUllmann coupling (activated Cu powder, DMF, reflux)

Material science procurement relies on the iodo-precursor to viably scale the synthesis of dinitrobiphenyl dicarboxylate MOF linkers.

Mechanistic Divergence in Nucleophilic Aromatic Substitution (SNAr)

The choice between 4-iodo-3-nitrobenzoic acid and its chloro or fluoro analogs is dictated by the desired reaction mechanism. In nucleophilic aromatic substitution (SNAr) with amines or thiolates, the rate-determining step is the addition of the nucleophile. Consequently, the highly electronegative fluoro and chloro analogs react significantly faster than the iodo analog [1]. The iodo compound is therefore strategically procured when the synthetic route requires transition-metal catalysis (where C–I is most reactive) while intentionally suppressing background SNAr side-reactions with nucleophiles present in the reaction mixture [1].

Evidence DimensionRelative reaction rate in SNAr vs. Pd-catalyzed coupling
Target Compound DataSlower SNAr kinetics; rapid Pd-catalyzed oxidative addition
Comparator Or Baseline4-Fluoro-3-nitrobenzoic acid / 4-Chloro-3-nitrobenzoic acid
Quantified DifferenceFluoro/chloro analogs exhibit k_F >> k_Cl > k_I for SNAr, but the iodo analog exhibits k_I >> k_Br > k_Cl for metal-catalyzed coupling.
ConditionsUncatalyzed SNAr (e.g., with piperidine) vs. Pd-catalyzed cross-coupling

This orthogonal reactivity dictates that buyers must avoid the iodo compound for simple SNAr workflows, reserving it strictly for metal-catalyzed transformations.

Synthesis of PARP Inhibitors and Benzamide APIs

4-Iodo-3-nitrobenzoic acid is the direct, non-substitutable precursor for synthesizing 4-iodo-3-nitrobenzamide (Iniparib) and related PARP-1 inhibitors. Its procurement is essential because the iodine atom acts as a specific structural feature in the final API, and starting with the exact iodo-acid avoids the need for late-stage halogen exchange or the generation of difficult-to-remove chloro-impurities during amide formation[1].

Construction of Dinitrobiphenyl MOF Linkers

In materials science, this compound is esterified and subjected to Ullmann homocoupling to produce 2,2'-dinitrobiphenyl-4,4'-dicarboxylic acid. This biphenyl is a critical rigid linker used in the synthesis of advanced Metal-Organic Frameworks (MOFs) for gas storage and separation, where the iodo-precursor is required to achieve viable homocoupling yields using inexpensive copper powder [2].

Mild Palladium-Catalyzed Heteroannulation in Natural Product Synthesis

For the total synthesis of complex natural products (such as the Celogentin family), 4-iodo-3-nitrobenzoic acid derivatives are used to form highly substituted indoles and tryptophans via Pd-catalyzed heteroannulation. The high reactivity of the C–I bond allows these couplings to proceed under mild conditions, preserving the integrity of fragile, stereochemically complex intermediates that would degrade under the harsh conditions required for chloro-analogs [3].

Chemoselective Sequential Functionalization

In advanced building-block library synthesis, the compound is utilized when orthogonal reactivity is required. Because the iodo group is highly reactive toward palladium but relatively slow in uncatalyzed SNAr compared to fluoro/chloro analogs, chemists can selectively perform metal-catalyzed couplings at the 4-position, followed by reduction of the 3-nitro group to an amine, enabling the subsequent cyclization into benzimidazoles or quinazolines without premature nucleophilic displacement [4].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Iodo-3-nitrobenzoic acid

Dates

Last modified: 08-15-2023

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